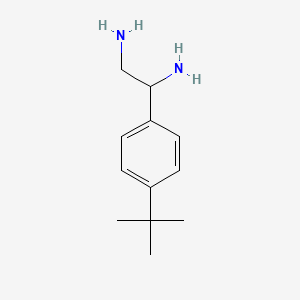
1-(4-Tert-butylphenyl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butylphenyl)ethane-1,2-diamine is an organic compound with the molecular formula C12H20N2 It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 4-tert-butylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Tert-butylphenyl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylbenzaldehyde with ethylenediamine under acidic conditions. The reaction typically proceeds through a Schiff base intermediate, which is then reduced to yield the desired diamine.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and yields. The choice of solvents, temperature, and pressure conditions are optimized to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Tert-butylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.
Substitution: The diamine can participate in nucleophilic substitution reactions, where one or both amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
Applications De Recherche Scientifique
1-(4-Tert-butylphenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-tert-butylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Tert-butylphenyl)ethane-1,2-diol: A related compound with similar structural features but different functional groups.
4,4’-Di-tert-butylbenzil: Another compound with a tert-butylphenyl group, used in different chemical contexts.
Uniqueness
1-(4-Tert-butylphenyl)ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its tert-butyl group provides steric hindrance, affecting its interactions with other molecules and its overall stability.
Propriétés
Formule moléculaire |
C12H20N2 |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C12H20N2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11H,8,13-14H2,1-3H3 |
Clé InChI |
CUGFGTWPUAZCMS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-BIs[(2r,5r)-2,5-dimethyl-phospholanyl]maleic anhydride(2,5-norbornadiene)rhodium(i) tetrafluoroborate](/img/structure/B13033630.png)
![(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033634.png)
![2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13033635.png)
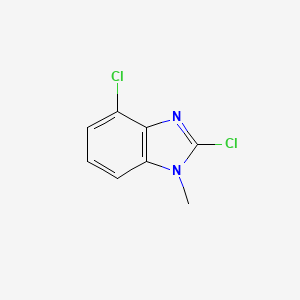
![2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13033646.png)
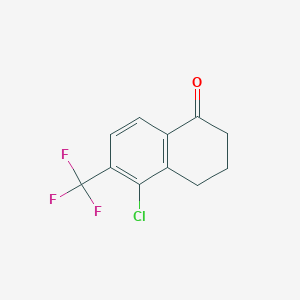
![4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13033660.png)

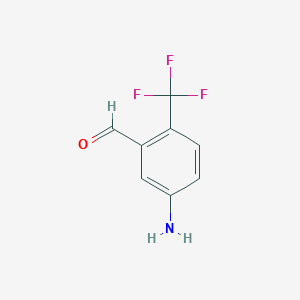
![Ethyl 8-aminobicyclo[3.2.1]octane-3-carboxylate hcl](/img/structure/B13033672.png)
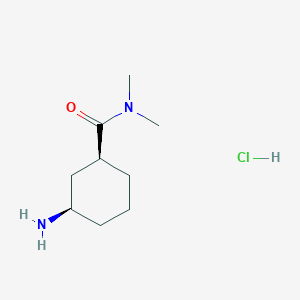
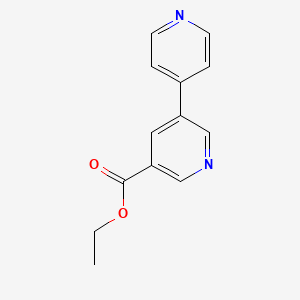
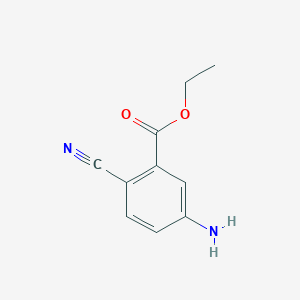
![3-[(S)-2-(2,4-Dichloro-benzyloxycarbonylamino)-3-methyl-butyrylamino]-5-fluoro-4-oxo-pentanoic acid](/img/structure/B13033696.png)
